2,3-dihydro-1,5-naphthyridin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C8H8N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-2,4,9H,3,5H2 |
InChI Key |
ZCSZZRCQMGYDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,3 Dihydro 1,5 Naphthyridin 4 1h One and Analogues
General Synthetic Approaches to Dihydronaphthyridinones
The synthesis of dihydronaphthyridinones, including the 2,3-dihydro-1,5-naphthyridin-4(1H)-one scaffold, typically involves multi-step sequences that begin with appropriately substituted pyridine (B92270) derivatives or other related heterocyclic precursors. The key transformations in these synthetic routes generally include the formation of the naphthyridine core through various cyclization reactions, followed by or incorporating functional group manipulations such as reductions, hydrolysis, and substitutions. The desired dihydronaphthyridinone structure is often obtained through the use of specific reducing agents and acid activating agents.
A recently developed three-step, two-pot method provides a general synthesis for dihydronaphthyridinones, such as 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, which feature quaternary centers with aryl substitutions at the benzylic carbon. researchgate.netnih.gov This process starts with a nucleophilic aromatic substitution (SNAr) reaction utilizing readily available 2- or 4-chloronicotinate esters and tertiary benzylic nitriles. researchgate.netnih.gov The subsequent steps involve a one-pot selective reduction of the nitrile in the presence of various heterocycles, followed by a lactam ring closure of the resulting free amine onto the ester to form the dihydronaphthyridinone ring. researchgate.netnih.gov
Classical and Modern Cyclization Reactions for Naphthyridine Core Formation
The formation of the naphthyridine core is a critical step in the synthesis of this compound. Both classical and modern cyclization reactions are employed to construct this bicyclic heterocyclic system.
One of the earliest and most fundamental methods for synthesizing the 1,5-naphthyridine (B1222797) skeleton is the Skraup reaction, which involves the reaction of a substituted 3-aminopyridine (B143674) with glycerol. mdpi.com Various catalysts, such as iodine, have been used to promote this reaction. mdpi.com Another classical approach is the Conrad-Limpach reaction, which utilizes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the intermediate Schiff bases to yield naphthyridin-4-ones. mdpi.com The Gould-Jacobs reaction is also a well-established method, where a 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to afford the 1,5-naphthyridine scaffold. nih.gov
Modern approaches often involve transition-metal-catalyzed cross-coupling reactions followed by cyclization. For instance, the Heck reaction of an appropriate aminopyridine derivative with an acrylate, followed by cyclization, can yield the 1,5-naphthyridinone core. mdpi.com Similarly, Stille cross-coupling reactions have been utilized to construct the 1,5-naphthyridine ring system. mdpi.com Rhodium(III)-catalyzed C-H activation and a double directing group strategy have also been described for the synthesis of naphthyridinone derivatives, offering high yields and selectivities under mild conditions. researchgate.net
Condensation and Annulation Strategies for this compound Scaffolds
Condensation and annulation reactions represent a powerful set of strategies for constructing the this compound scaffold. These methods involve the formation of one or more rings in a single synthetic operation, often leading to a rapid increase in molecular complexity.
Tandem Michael–SNAr Annulation Reactions
A notable and efficient method for the synthesis of dihydronaphthyridinone systems is the tandem Michael–SNAr annulation reaction. This strategy has been successfully applied to the synthesis of 1-alkyl- and (±)-1,2-dialkyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones. nih.govresearchgate.netresearchgate.net The reaction involves treating a 1-(2-chloropyridin-3-yl)prop-2-en-1-one derivative with a primary amine in a suitable solvent like DMF. nih.govresearchgate.net Mechanistic studies indicate that the reaction sequence is initiated by a Michael addition of the amine to the enone side chain. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring and form the dihydronaphthyridinone product. nih.govresearchgate.netresearchgate.net This approach provides access to the desired scaffolds in good yields. nih.govresearchgate.net The required substrates for this reaction can be conveniently prepared in two steps from commercially available 2-chloro-3-pyridinecarboxaldehyde. researchgate.net
Cycloaddition Reactions in the Synthesis of Dihydronaphthyridinone Systems
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems, including the dihydronaphthyridinone core. wikipedia.orgcem.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org
Inverse Electron-Demand Diels–Alder Reactions
The inverse electron-demand Diels-Alder (IEDDA) reaction is a particularly useful cycloaddition for synthesizing heterocyclic compounds. wikipedia.org Unlike the standard Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org This reaction has been successfully employed in the synthesis of various naphthyridine and dihydronaphthyridine derivatives.
For instance, substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized from 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain via an intramolecular IEDDA reaction activated by microwave irradiation. nih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The IEDDA reaction of 1,2,4-triazines has proven to be an efficient strategy for constructing a variety of heterocyclic scaffolds. nih.gov Furthermore, the intramolecular IEDDA reaction between imidazoles and 1,2,4-triazines linked by a suitable tether has been shown to produce 1,2,3,4-tetrahydro-1,5-naphthyridines in excellent yields. nih.govresearchgate.net This reaction proceeds through a cycloaddition followed by the loss of nitrogen and a nitrile. nih.govresearchgate.net The resulting tetrahydronaphthyridine can be a precursor to the desired this compound.
| Reaction Type | Reactants | Product | Key Features | Reference(s) |
| Tandem Michael–SNAr Annulation | 1-(2-chloropyridin-3-yl)prop-2-en-1-one, Primary Amine | 2,3-dihydro-1,8-naphthyridin-4(1H)-one | Efficient one-pot reaction, good yields | nih.govresearchgate.netresearchgate.net |
| Inverse Electron-Demand Diels–Alder | 1,2,4-Triazine derivative, Alkyne | 3,4-dihydro-1,8-naphthyridin-2(1H)-one | Microwave-assisted, intramolecular | nih.gov |
| Inverse Electron-Demand Diels–Alder | Imidazole-tethered 1,2,4-triazine | 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) | Intramolecular, high yields | nih.govresearchgate.net |
Aza-Diels-Alder Cycloadditions
The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or dienophile, is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.org This cycloaddition reaction has been effectively employed in the synthesis of tetrahydro-1,5-naphthyridine scaffolds. nih.govnih.gov
In a typical aza-Diels-Alder approach to the 1,5-naphthyridine core, an imine, generated in situ from a 3-aminopyridine and an aldehyde, acts as the azadiene. This reacts with an alkene, serving as the dienophile, to form a 1,2,3,4-tetrahydro-1,5-naphthyridine ring system. nih.gov The reaction proceeds via a [4+2] cycloaddition, and subsequent oxidation of the resulting tetrahydro-1,5-naphthyridine can yield the fully aromatic 1,5-naphthyridine. To obtain the desired this compound, further synthetic modifications would be necessary, such as the introduction of a carbonyl group at the 4-position.
The stereochemical outcome of the aza-Diels-Alder reaction can often be controlled, leading to the formation of specific stereoisomers. The cycloaddition can proceed through an endo transition state, which allows for the control of two stereocenters in the resulting tetrahydro-1,5-naphthyridine product. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for Functionalized 1,5-Naphthyridinones
Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These reactions are particularly useful for the functionalization of heterocyclic cores like the 1,5-naphthyridine system. nih.govnih.gov
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a versatile method for creating C-C bonds. nih.govmdpi.commdpi.com This reaction has been extensively used to introduce aryl and heteroaryl substituents onto the 1,5-naphthyridine ring. nih.govresearchgate.net
For the synthesis of functionalized 2,3-dihydro-1,5-naphthyridin-4(1H)-ones, a common strategy involves the preparation of a halogenated precursor, such as an 8-bromo-1,5-naphthyridine derivative. nih.gov This precursor can then undergo a Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 8-position. nih.govnih.gov For instance, the coupling of an 8-bromo-2-methoxy-1,5-naphthyridine (B592067) with a 4-formylarylboronic acid, catalyzed by Pd(dppf)Cl2 with K2CO3 as a base, proceeds in high yield. nih.gov
Another approach involves the conversion of a hydroxyl group on the naphthyridinone ring to a triflate, which is a good leaving group for Suzuki-Miyaura coupling. nih.gov This allows for the introduction of substituents at positions that may not be easily accessible through direct halogenation.
Table 1: Examples of Suzuki-Miyaura Coupling for 1,5-Naphthyridine Functionalization
| Naphthyridine Precursor | Boronic Acid/Ester | Catalyst/Base | Product | Yield |
| 8-bromo-2-methoxy-1,5-naphthyridine | 4-formylarylboronic acid | Pd(dppf)Cl2 / K2CO3 | 8-(4-formylaryl)-2-methoxy-1,5-naphthyridine | High |
| 4-hydroxy-8-methyl-1,5-naphthyridine (as triflate) | 4-t-butylphenylboronic acid | Not specified | 4-(4-tert-butylphenyl)-8-methyl-1,5-naphthyridine | Not specified |
| 2-iodo-1,5-naphthyridine | Various aromatic and heteroaromatic boronic acids | Not specified | 2-substituted-1,5-naphthyridines | High |
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes and has been applied in the construction of heterocyclic systems. chim.itclockss.orgnih.gov
In the context of this compound synthesis, the Heck reaction can be employed to introduce alkenyl substituents onto the naphthyridine core. An intramolecular Heck reaction is a particularly powerful strategy for the construction of fused ring systems and for creating tertiary and quaternary stereocenters. chim.it For example, an appropriately substituted aryl halide tethered to an alkene can undergo an intramolecular cyclization via a Heck reaction to form a new ring fused to the naphthyridine system. The control of β-hydride elimination is crucial in these reactions to generate the desired product. chim.it
Green Chemistry Principles in this compound Synthesis (e.g., Microwave-Assisted Protocols)
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ethernet.edu.et In the synthesis of this compound and its analogues, microwave-assisted synthesis has emerged as a key green chemistry technique. rsc.orgnih.govresearchgate.netscielo.org.za
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. scielo.org.za This is due to the efficient and uniform heating of the reaction mixture. The synthesis of various dihydropyridones and naphthyridine derivatives has been successfully achieved using microwave-assisted protocols. rsc.orgnih.govresearchgate.net For instance, a protocol for the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water under microwave irradiation has been developed, showcasing the potential for environmentally benign synthesis. rsc.org Similarly, the synthesis of 4-hydroxy- nih.govrsc.orgnaphthyridine-3-carbonitriles has been shown to be more efficient under microwave assistance compared to conventional heating in Dowtherm-A. researchgate.net
The use of water as a solvent, as demonstrated in some green synthetic protocols for related heterocycles, further enhances the environmental friendliness of the synthesis. rsc.orgrsc.orgresearchgate.netrsc.org
Regioselective and Stereoselective Synthesis of this compound Derivatives
The biological activity of this compound derivatives is often highly dependent on the specific arrangement of substituents on the heterocyclic core. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance.
Regioselectivity in the functionalization of the 1,5-naphthyridine scaffold can be achieved through directed metalation strategies. uni-muenchen.de The use of specific bases can direct the deprotonation and subsequent functionalization to a particular position on the ring.
Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts or auxiliaries in reactions such as the aza-Diels-Alder cycloaddition. nih.gov As mentioned earlier, the endo-selectivity of this reaction allows for the control of stereocenters. Furthermore, enantioselective intramolecular Heck reactions have been developed to create quaternary stereocenters in related heterocyclic systems, which could be a viable strategy for the stereocontrolled synthesis of complex this compound analogues. chim.itnih.gov
Strategies for Introducing Varied Substituents on the this compound Core
A variety of synthetic strategies can be employed to introduce diverse substituents at different positions of the this compound core, allowing for the fine-tuning of its properties.
N-Alkylation and N-Arylation: The nitrogen atom at the 1-position (N1) can be functionalized through N-alkylation or N-arylation reactions. nih.gov Palladium-catalyzed N-arylation and epoxide openings are effective methods for introducing substituents at this position. nih.gov
Functionalization via Halogenated Intermediates: As discussed in the context of cross-coupling reactions, halogenated 1,5-naphthyridine derivatives are key intermediates. These can be prepared from the corresponding hydroxy-1,5-naphthyridines by treatment with reagents like phosphorus oxychloride. nih.gov The resulting halo-1,5-naphthyridines can then be subjected to various nucleophilic substitution and cross-coupling reactions to introduce a wide range of functional groups. nih.gov
Direct Amination: The introduction of amino groups can be achieved through direct amination reactions, such as the Chichibabin reaction, or by nucleophilic aromatic substitution (SNAr) of a halogenated precursor with an amine. nih.gov
Modification of Existing Substituents: Functional groups already present on the this compound core can be chemically modified to introduce further diversity. For example, a formyl group introduced via Suzuki-Miyaura coupling can be a handle for further transformations.
Table 2: Summary of Strategies for Introducing Substituents
| Position | Strategy | Example Reaction |
| N1 | N-Alkylation/N-Arylation | Reaction with alkyl halides, epoxides; Pd-catalyzed arylation |
| C2, C3 | Part of the saturated ring | Cyclization strategies, modification of starting materials |
| C4 | Carbonyl group | Established during core synthesis |
| C6, C7, C8 | Functionalization of the pyridine ring | Suzuki-Miyaura coupling, Heck reaction, Direct amination (SNAr) |
Chemical Reactivity and Derivatization of 2,3 Dihydro 1,5 Naphthyridin 4 1h One
Redox Chemistry of the 2,3-dihydro-1,5-naphthyridin-4(1H)-one System
The redox chemistry of the this compound scaffold involves both oxidation to achieve aromatization and reduction of the carbonyl group.
Oxidation Reactions
The oxidation of partially hydrogenated naphthyridine systems typically leads to the formation of the fully aromatic naphthyridine ring. For the related 1,2,3,4-tetrahydro-1,5-naphthyridines, various oxidizing agents can be employed to achieve aromatization. mdpi.com This process, known as dehydrogenation, restores the aromaticity of the heterocyclic system.
Common reagents used for the oxidation of tetrahydronaphthyridines include selenium at high temperatures, benzoquinone (BQ), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.com More modern methods utilize catalytic systems, such as visible-light photoredox catalysis combined with cobalt catalysis, to achieve acceptorless dehydrogenation under ambient conditions. nih.gov By analogy, oxidation of this compound is expected to yield the aromatic 1,5-naphthyridin-4-ol (the enol tautomer of the ketone).
Table 1: Representative Oxidation Reactions for Tetrahydro-1,5-naphthyridine Systems
| Substrate | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) | Selenium (320 °C) or DDQ | 1,5-naphthyridine (B1222797) | mdpi.com |
| Substituted 1,2,3,4-tetrahydro-1,5-naphthyridine | Ru-(bpy)3Cl2·6H2O (photosensitizer), Co(dmgH)2PyCl (catalyst) | Aromatic 1,5-naphthyridine | nih.gov |
Reduction Reactions
The carbonyl group at the C4 position is a primary site for reduction. Depending on the reducing agent and reaction conditions, this can result in either a secondary alcohol (1,2,3,4-tetrahydro-1,5-naphthyridin-4-ol) or complete reduction to a methylene (B1212753) group (1,2,3,4-tetrahydro-1,5-naphthyridine).
Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide-like carbonyl group. mdpi.comnih.gov The reduction of fused naphthyridinones with LiAlH₄ has been shown to convert the carbonyl group into a methylene group. mdpi.comnih.gov Weaker reagents, such as sodium borohydride (NaBH₄), are typically used for the reduction of ketones to secondary alcohols and may achieve the conversion to 1,2,3,4-tetrahydro-1,5-naphthyridin-4-ol under appropriate conditions. libretexts.orgyoutube.com
Table 2: Potential Reduction Reactions of this compound
| Reaction Type | Reagent | Expected Product | Reference Principle |
|---|---|---|---|
| Reduction to Alcohol | Sodium Borohydride (NaBH4) | 1,2,3,4-tetrahydro-1,5-naphthyridin-4-ol | libretexts.orgyoutube.com |
| Reduction to Methylene | Lithium Aluminum Hydride (LiAlH4) | 1,2,3,4-tetrahydro-1,5-naphthyridine | mdpi.comnih.govmasterorganicchemistry.com |
Electrophilic Substitution Reactions on the this compound Ring
The reactivity of the 1,5-naphthyridine system towards electrophilic aromatic substitution (SEAr) is generally low. The pyridine (B92270) ring is electron-deficient, which deactivates it towards attack by electrophiles. mdpi.com Reactions such as nitration and halogenation typically require harsh conditions. For instance, the nitration of benzonaphthyridines with a mixture of nitric acid and sulfuric acid occurs on the fused benzene (B151609) ring rather than the naphthyridine core. mdpi.com
For this compound, the pyridine portion of the molecule is expected to be similarly unreactive. Electrophilic attack would likely require forcing conditions and may not be regioselective. The presence of the electron-withdrawing carbonyl group further deactivates the aromatic ring. Therefore, direct electrophilic substitution on the pyridine ring is challenging.
Nucleophilic Substitution Reactions and Transformations
A highly effective strategy for the functionalization of the 1,5-naphthyridin-4(1H)-one core involves nucleophilic substitution. This is typically achieved by first converting the C4-carbonyl group into a better leaving group, most commonly a halogen. nih.gov
Treatment of 1,5-naphthyridin-4(1H)-ones with halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) efficiently converts the carbonyl into a chloro group, yielding 4-chloro-1,5-naphthyridine. nih.gov This chloro-substituted derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for introducing diverse functional groups onto the naphthyridine scaffold. mdpi.comnih.gov
Table 3: Synthesis and Representative Nucleophilic Substitution of 4-chloro-1,5-naphthyridine
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1,5-naphthyridin-4(1H)-one | POCl3 or PCl5 | 4-chloro-1,5-naphthyridine | Halogenation | nih.gov |
| 4-chloro-1,5-naphthyridine | Amines (e.g., 3-(2-nitro-1-imidazolyl)-propylamine) | 4-amino-1,5-naphthyridine derivatives | SNAr (Amination) | mdpi.comnih.gov |
Functional Group Interconversions on the this compound Scaffold
Functional group interconversions are pivotal for elaborating the this compound core into more complex molecules. The most significant interconversion is the transformation of the C4-carbonyl group.
As detailed in the previous section, the conversion of the lactam carbonyl to a chloro group using POCl₃ is a key gateway reaction. nih.gov This transformation changes the chemical nature of the C4 position from an electrophilic carbonyl carbon to an electrophilic center susceptible to SNAr. This allows for the subsequent introduction of nitrogen, oxygen, or sulfur nucleophiles, effectively interconverting the initial ketone functionality into amines, ethers, or thioethers, respectively. mdpi.comnih.gov
N-Alkylation and Related Nitrogen-Centered Reactivity
The nitrogen atom at the N1 position of the this compound ring is part of a lactam (cyclic amide) system. This nitrogen is nucleophilic and can undergo reactions with various electrophiles, most notably alkylation. mdpi.comnih.gov
N-alkylation is typically carried out by treating the parent compound with an alkyl halide in the presence of a base. nih.govnih.gov The base deprotonates the N1-H, generating a more nucleophilic anion that then reacts with the alkyl halide in an SN2 reaction. This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the N1 position. The reactivity of this nitrogen has been exploited in the development of chemical libraries based on the related 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold, where it reacts with electrophiles like isocyanates and epoxides. nih.gov
Table 4: Representative N-Alkylation Reactions on Related Naphthyridine Scaffolds
| Substrate Type | Electrophile | Base | Product Type | Reference |
|---|---|---|---|---|
| Fused tetrahydro researchgate.netprinceton.edunaphthyridine | Iodoethane | Not specified (in DMSO) | N-ethyl derivative | nih.gov |
| 1,2,3,4-tetrahydro-1,5-naphthyridine | Alkyl halides, Isocyanates, Epoxides | Various | N-functionalized derivatives | nih.gov |
Reactions Leading to Fused Systems Incorporating 1,5-Naphthyridinones
The chemical scaffold of this compound serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the functionalization of the active methylene group at the C3 position and the lactam functionality, followed by cyclization with appropriate reagents. Such fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
One common strategy to construct fused rings onto the 1,5-naphthyridinone core involves an initial reaction at the active C3 methylene position. The Vilsmeier-Haack reaction, for instance, can be employed to introduce a formyl group at this position, which then serves as a key intermediate for subsequent cyclization reactions. organic-chemistry.orgwikipedia.org
Another important reagent for the derivatization of the C3 position is N,N-dimethylformamide dimethyl acetal (DMFDMA). scirp.orgdntb.gov.uaresearchgate.net Reaction with DMFDMA introduces a dimethylaminomethylene group, which is a versatile synthon for the construction of various fused heterocyclic rings.
These activated intermediates can then be reacted with a variety of binucleophilic reagents to yield a range of fused 1,5-naphthyridinone derivatives, including pyrazolo-, isoxazolo-, and pyrimido-fused systems.
Synthesis of Pyrazolo[4,3-c] wikipedia.orgnih.govnaphthyridinones
The synthesis of pyrazolo-fused 1,5-naphthyridinones can be achieved by reacting the activated 1,5-naphthyridinone intermediate with hydrazine derivatives. The initial step involves the formation of a 3-(dimethylaminomethylene) derivative of this compound by treatment with DMFDMA. Subsequent reaction with hydrazine hydrate leads to the formation of the fused pyrazole ring.
| Reactant 1 | Reagent 1 | Intermediate | Reagent 2 | Fused Product |
| This compound | DMFDMA | 3-(dimethylaminomethylene)-2,3-dihydro-1,5-naphthyridin-4(1H)-one | Hydrazine hydrate | Pyrazolo[4,3-c] wikipedia.orgnih.govnaphthyridin-4(5H)-one |
This synthetic approach provides a straightforward method for accessing the pyrazolo[4,3-c] wikipedia.orgnih.govnaphthyridine scaffold, which is a core structure in various biologically active compounds. nih.govmdpi.comresearchgate.net
Synthesis of Isoxazolo[4,5-c] wikipedia.orgnih.govnaphthyridinones
Similarly, the synthesis of isoxazolo-fused 1,5-naphthyridinones can be accomplished by the reaction of the 3-(dimethylaminomethylene) intermediate with hydroxylamine. The cyclization reaction proceeds via the displacement of the dimethylamino group by hydroxylamine, followed by ring closure to form the isoxazole ring.
| Reactant 1 | Reagent 1 | Intermediate | Reagent 2 | Fused Product |
| This compound | DMFDMA | 3-(dimethylaminomethylene)-2,3-dihydro-1,5-naphthyridin-4(1H)-one | Hydroxylamine hydrochloride | Isoxazolo[4,5-c] wikipedia.orgnih.govnaphthyridin-4(5H)-one |
This methodology offers an efficient route to isoxazolo[4,5-c] wikipedia.orgnih.govnaphthyridines, which are also recognized for their potential therapeutic applications. nih.govsemanticscholar.orgmdpi.com
Synthesis of Pyrimido[4,5-c] wikipedia.orgnih.govnaphthyridinones
The construction of a fused pyrimidine ring onto the 1,5-naphthyridinone framework can be achieved through various condensation reactions. One common method involves the reaction of the 3-(dimethylaminomethylene) intermediate with amidine derivatives. For example, treatment with guanidine will yield a 2-aminopyrimido[4,5-c] wikipedia.orgnih.govnaphthyridinone.
| Reactant 1 | Reagent 1 | Intermediate | Reagent 2 | Fused Product |
| This compound | DMFDMA | 3-(dimethylaminomethylene)-2,3-dihydro-1,5-naphthyridin-4(1H)-one | Guanidine | 2-Amino-pyrimido[4,5-c] wikipedia.orgnih.govnaphthyridin-4(5H)-one |
Alternatively, reaction with other reagents such as thiourea can lead to the formation of thioxopyrimidine-fused systems. These reactions highlight the versatility of the 1,5-naphthyridinone core in the synthesis of diverse fused heterocyclic compounds. nih.govmdpi.commdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization of 2,3 Dihydro 1,5 Naphthyridin 4 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon backbone and the relative placement of protons.
One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms.
The ¹H NMR spectrum of 2,3-dihydro-1,5-naphthyridin-4(1H)-one is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring (H-6, H-7, H-8) would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by their position relative to the nitrogen atom and each other. The protons of the dihydropyridinone ring, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), are expected to resonate in the aliphatic region. The protons at C-3 (adjacent to the carbonyl group) would be shifted further downfield compared to the protons at C-2 (adjacent to the NH group). The amide proton (N-H) at position 1 would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A characteristic signal for the carbonyl carbon (C-4) is expected to appear significantly downfield (δ 160-170 ppm). The aromatic carbons (C-4a, C-6, C-7, C-8, C-8a) would resonate in the typical aromatic region (δ 110-160 ppm). The two aliphatic carbons (C-2 and C-3) would be found in the upfield region of the spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms and hybridization. mdpi.comorganicchemistrydata.org
Table 1: Predicted ¹H NMR Data for this compound Data are predicted based on analogous structures and general NMR principles.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (NH) | 8.0 - 9.5 | br s | - |
| H-2 (CH₂) | 3.5 - 3.7 | t | 6.5 - 7.5 |
| H-3 (CH₂) | 2.7 - 2.9 | t | 6.5 - 7.5 |
| H-6 | 8.5 - 8.7 | dd | 4.0 - 5.0, 1.5 - 2.0 |
| H-7 | 7.3 - 7.5 | dd | 8.0 - 9.0, 4.0 - 5.0 |
Table 2: Predicted ¹³C NMR Data for this compound Data are predicted based on analogous structures and general NMR principles.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 40 - 45 |
| C-3 | 30 - 35 |
| C-4 (C=O) | 165 - 170 |
| C-4a | 120 - 125 |
| C-6 | 150 - 155 |
| C-7 | 125 - 130 |
| C-8 | 135 - 140 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, a key cross-peak would be observed between the signals for the protons on C-2 and C-3, confirming their adjacent relationship in the saturated ring. Correlations between the aromatic protons (H-6, H-7, and H-8) would also be visible, helping to assign their specific positions on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the three-dimensional conformation of the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 3.5-3.7 ppm would show a correlation to the carbon signal at δ 40-45 ppm, assigning them both to the C-2/H-2 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly vital for identifying quaternary carbons (which have no attached protons) and for linking different fragments of the molecule. Key correlations would be expected from the H-2 and H-3 protons to the carbonyl carbon (C-4), and from the aromatic protons to various carbons in both rings, thereby confirming the fused ring system.
Isotope effects in NMR, particularly deuterium-induced isotope shifts, can be a subtle but powerful tool for resolving ambiguities in spectral assignments. When a proton in a molecule is replaced by its isotope, deuterium (B1214612) (²H), it can cause small but measurable changes in the chemical shifts of nearby nuclei, most notably ¹³C nuclei. This effect, known as the deuterium isotope shift (Δδ), is typically an upfield shift (to a lower ppm value).
For this compound, this technique could be applied by selectively exchanging the labile N-H proton at position 1 with deuterium (by adding a small amount of D₂O to the NMR sample). The introduction of deuterium at N-1 would be expected to cause a small upfield shift in the ¹³C NMR signals of the adjacent carbons, namely C-2 and C-8a. The magnitude of the shift decreases with distance, providing clear evidence of the proximity of these carbons to the N-1 position. This helps to confirm the assignment of C-2 and C-8a, distinguishing them from other carbons in similar electronic environments.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). researchgate.net The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O (amide I band) stretching vibration would be prominent, typically appearing in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide group would be visible as a moderate to strong band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. researchgate.net Vibrations corresponding to C=C and C=N bonds within the aromatic pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical analytical technique that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This high accuracy allows for the determination of the elemental composition of the molecule, which is a fundamental step in structure elucidation. thermofisher.com
For this compound, which has a molecular formula of C₈H₈N₂O, the theoretical monoisotopic mass can be calculated with high precision. Using electrospray ionization (ESI) in positive ion mode, the compound would typically be observed as the protonated molecule, [M+H]⁺.
Molecular Formula: C₈H₈N₂O
Exact Mass: 148.0637 g/mol
Expected [M+H]⁺ ion: C₈H₉N₂O⁺
Calculated m/z for [M+H]⁺: 149.0715
An experimental HRMS measurement that provides an m/z value matching this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, ruling out other possible elemental compositions that might have the same nominal mass.
Integrated Spectroscopic Approaches for Unambiguous Structure Assignment
While each spectroscopic technique provides valuable data, the unambiguous structural assignment of this compound is achieved through the integration of all results. thermofisher.com The process is a logical puzzle where each piece of data constrains the possible structures until only one correct solution remains.
The analytical workflow begins with HRMS, which provides the exact molecular formula (C₈H₈N₂O). Next, the FT-IR spectrum confirms the presence of key functional groups, such as the amide (N-H and C=O). With the molecular formula and key functional groups identified, the detailed work of assembling the structure is performed using NMR. The ¹³C NMR spectrum confirms the number of unique carbon environments (eight in this case), while the ¹H NMR spectrum shows the number and type of protons. Finally, 2D NMR experiments (COSY, HMQC, HMBC) are used to piece the puzzle together, establishing the connectivity of the atoms and confirming the bicyclic naphthyridinone framework. The COSY spectrum links adjacent protons, the HMQC links protons to their carbons, and the HMBC provides the long-range connections that solidify the entire molecular structure. This integrated approach leaves no ambiguity and provides a complete and confident structural elucidation.
Computational Tools in Structure Elucidation (e.g., Computer-Assisted Structure Elucidation (CASE) Analysis)
Computer-Assisted Structure Elucidation (CASE) represents a powerful methodology for determining the chemical structures of unknown compounds by leveraging computational power to analyze spectroscopic data. technologynetworks.comacdlabs.com This approach is particularly valuable for identifying novel compounds, natural products, or drug metabolites where reference spectra are unavailable. technologynetworks.com CASE systems work by generating all possible molecular structures that are consistent with a given set of experimental data, thereby offering an unbiased and comprehensive analysis that can prevent the publication of incorrect structures. technologynetworks.comrsc.org
The typical workflow of a CASE system, such as ACD/Structure Elucidator, involves several key steps. acdlabs.com It begins with the input of fundamental experimental data, most importantly the molecular formula, which is typically derived from high-resolution mass spectrometry (MS). acdlabs.com This is followed by the input of various Nuclear Magnetic Resonance (NMR) spectra. acdlabs.com A minimum dataset for a robust analysis usually includes 1D ¹H NMR, 2D ¹H-¹H COSY (Correlation Spectroscopy), 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectra. acdlabs.commdpi.com
From this data, the software automatically generates a Molecular Connectivity Diagram (MCD), which serves as a 2D map of the atoms and their correlations based on the NMR data. acdlabs.com Using the MCD and the molecular formula, the CASE program generates all possible structural isomers that fit the spectral constraints. acdlabs.commdpi.com The final and most critical step is the ranking of these computer-generated candidates. technologynetworks.com The system predicts the NMR spectra for each candidate structure and compares them against the original experimental data, ranking the structures based on the best fit to identify the most probable correct structure. technologynetworks.comrsc.org
Application to this compound
To illustrate how CASE would be applied to confirm the structure of this compound (Molecular Formula: C₈H₈N₂O), a hypothetical but chemically plausible set of NMR data is presented below. This predicted data is based on known chemical shifts for similar structural motifs in related N-heterocyclic and dihydropyridinone compounds. scielo.brresearchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (NH) | ~8.5 (broad singlet) | - |
| 2 (CH₂) | ~2.8 (triplet) | ~35 |
| 3 (CH₂) | ~3.5 (triplet) | ~40 |
| 4 (C=O) | - | ~195 |
| 4a | - | ~115 |
| 6 | ~8.6 (dd) | ~150 |
| 7 | ~7.4 (dd) | ~125 |
| 8 | ~8.2 (dd) | ~145 |
| 8a | - | ~148 |
Note: This table contains predicted data for illustrative purposes.
In a de novo structure elucidation scenario, a CASE program would process this data along with 2D NMR correlations to build the molecule. acdlabs.com The 2D NMR experiments provide the crucial connectivity information. rsc.org The HSQC spectrum would link each proton signal to its directly attached carbon atom. columbia.edu The COSY and HMBC spectra are then used to piece together the molecular fragments. rsc.orgcolumbia.edu
Key Expected 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Proton ↔ Carbon | Significance |
| COSY | H-2 ↔ H-3 | - | Establishes the -CH₂-CH₂- (ethane) fragment through ³JHH coupling. |
| H-6 ↔ H-7 | - | Shows connectivity between these adjacent protons on the pyridine ring. | |
| H-7 ↔ H-8 | - | Shows connectivity between these adjacent protons on the pyridine ring. | |
| HMBC | - | H-2 ↔ C-4 | Connects the ethane (B1197151) fragment to the carbonyl group (²JCH). |
| - | H-3 ↔ C-4a | Connects the ethane fragment to the pyridine ring bridgehead carbon (²JCH). | |
| - | H-6 ↔ C-4a, C-8 | Confirms the position of C-6 relative to the bridgehead and C-8. | |
| - | H-8 ↔ C-4a, C-7 | Confirms the position of C-8 relative to the bridgehead and C-7. |
Note: This table contains predicted data for illustrative purposes.
The CASE software would algorithmically interpret these correlations. The COSY data unequivocally establishes the presence of an isolated ethyl group (-CH₂-CH₂-) and the three adjacent protons on the pyridine ring. The HMBC data provides the long-range connections that piece the full structure together. columbia.edu For instance, the correlation from the protons on C-2 to the carbonyl carbon at C-4, and from the protons on C-3 to the bridgehead carbon C-4a, firmly places the saturated portion of the ring adjacent to both the carbonyl group and the fused pyridine ring. researchgate.net Similarly, HMBC correlations from the aromatic protons (H-6, H-8) to the bridgehead carbon C-4a would confirm the fusion of the two rings at the correct position.
After generating all possible structures that fit these constraints, the software would perform a final ranking. The structure of this compound would be identified as the most probable candidate, as its theoretically predicted NMR spectrum would show the highest correlation with the input experimental data. technologynetworks.com This computational verification provides a high degree of confidence in the final structural assignment, minimizing the potential for human error or bias. rsc.org
Computational and Theoretical Investigations of 2,3 Dihydro 1,5 Naphthyridin 4 1h One
Quantum Chemical Calculations on the 2,3-dihydro-1,5-naphthyridin-4(1H)-one Framework
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule, such as its electronic structure, stability, and reactivity. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the this compound scaffold.
Electronic Structure and Reactivity Studies (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate its reactivity and kinetic stability. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Theoretical studies on analogous naphthyridine derivatives have shown that the distribution of electron density, and thus the locations of the HOMO and LUMO, can be significantly influenced by the presence and nature of substituents on the naphthyridine core. These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms in the pyridine (B92270) ring and the oxygen of the carbonyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and adjacent positions may be prone to nucleophilic attack.
Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide further insights into the molecule's behavior.
Table 1: Calculated Global Reactivity Descriptors for a Hypothetical Naphthyridinone Derivative
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron escaping tendency |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons |
| Chemical Softness (S) | 1/2η | Reciprocal of hardness |
These descriptors are invaluable for understanding the reactivity of the this compound framework and for designing new molecules with tailored electronic properties. researchgate.net
Conformational Landscape Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the dihydropyridinone ring introduces a degree of flexibility.
Computational methods can be used to explore the conformational landscape of this molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. Understanding the preferred conformations and the ease with which the molecule can transition between them is crucial for predicting how it might fit into the binding site of a biological target. researchgate.netnih.gov The presence of different conformers can influence a molecule's solubility, crystal packing, and ultimately its biological activity.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, have become increasingly accurate in predicting ¹H and ¹³C NMR spectra. nih.govrsc.org
By calculating the magnetic shielding tensors for each nucleus in the this compound molecule, its theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can aid in the structural elucidation and confirmation of the compound. Furthermore, such predictions can be invaluable in distinguishing between different isomers or in understanding the effects of substitution on the electronic environment of the nuclei. rsc.org
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking are powerful computational tools used to predict how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme. These techniques are central to modern drug discovery and can provide valuable insights into the potential biological activity of this compound and its derivatives.
Ligand-Receptor Binding Mode Predictions
Molecular docking simulations aim to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ijpsonline.comijpsonline.com This process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.
For derivatives of the this compound scaffold, docking studies can identify key interactions that contribute to binding affinity. These interactions often include:
Hydrogen bonds: The hydrogen bond donor and acceptor groups on the naphthyridinone core can form crucial hydrogen bonds with amino acid residues in the receptor's active site.
π-π stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic interactions: Nonpolar regions of the molecule can interact favorably with hydrophobic pockets in the binding site.
By analyzing the predicted binding modes, researchers can understand the structural basis for a compound's activity and make informed decisions about how to modify the molecule to improve its potency and selectivity. nih.gov
Protein-Compound Interaction Energy Calculations
Beyond predicting the binding pose, computational methods can also estimate the strength of the interaction between a ligand and a protein. This is often expressed as the binding free energy, which is a measure of the affinity of the ligand for the receptor. youtube.com
Several methods are used to calculate protein-compound interaction energies, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding.
The binding free energy can be broken down into various components, providing a more detailed understanding of the forces driving the interaction.
Table 2: Components of Binding Free Energy in MM/PBSA and MM/GBSA Calculations
| Energy Component | Description |
|---|---|
| ΔEvdw | van der Waals energy |
| ΔEelec | Electrostatic energy |
| ΔGpolar | Polar solvation energy |
| ΔGnonpolar | Nonpolar solvation energy |
By calculating these energy terms, researchers can identify which interactions are most important for binding and how changes to the ligand's structure might affect its affinity. researchgate.netrsc.org These calculations are a critical step in the rational design of new and more effective therapeutic agents based on the this compound scaffold.
In Silico Prediction of Biological Activities and Pharmacokinetic Parameters
In silico methods are instrumental in the early stages of drug discovery for evaluating the potential of molecules like this compound as therapeutic agents. These computational tools predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for a drug's success. nih.gov Poor ADMET profiles are a significant cause of failure in drug development. nih.gov
Various online servers and software are used to calculate physicochemical and pharmacokinetic parameters. researchgate.netnih.gov These predictions help assess a compound's "drug-likeness" based on criteria such as Lipinski's rule of five. researchgate.net This rule evaluates properties like molecular weight, lipophilicity (ClogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. semanticscholar.org
For the naphthyridine class of compounds, computational screening can identify potential biological targets and predict a spectrum of biological activities. ucj.org.ua Methods like inverse docking, which fits a small molecule into the binding sites of a database of 3D protein structures, can identify the most probable macromolecular targets. nih.gov For instance, in silico studies on related heterocyclic compounds have used platforms like Molinspiration and PASS (Prediction of Activity Spectra for Substances) to predict interactions with G-protein coupled receptors, ion channels, or enzymes. researchgate.net The data generated from these predictive models are vital for guiding the synthesis and subsequent experimental testing of new derivatives. nih.gov
Below is a table representing typical pharmacokinetic parameters evaluated in silico for drug candidates.
| Parameter | Description | Typical Predicted Value Range for Drug-Likeness |
| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol |
| ClogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. semanticscholar.org | < 5 |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | < 5 |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N). | < 10 |
| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed through the human intestine. | > 30% |
| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the blood-brain barrier. | Varies based on therapeutic target |
| CYP450 Substrate/Inhibitor | Predicts interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. | Non-inhibitor preferred to avoid drug-drug interactions |
| AMES Toxicity | Predicts the mutagenic potential of a compound. | Negative |
Theoretical Studies on Optical Properties (e.g., Nonlinear Optics)
Theoretical chemistry provides powerful tools for investigating the optical properties of molecules, including those in the naphthyridine family. rsc.org Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate how these molecules interact with light. ias.ac.in These studies are essential for designing new materials for optoelectronic applications, such as optical data storage and image processing. nih.gov
A key area of investigation is nonlinear optical (NLO) properties, which are characteristic of materials that exhibit a nonlinear response to an applied electromagnetic field. nih.gov Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and significant charge transfer can exhibit large NLO responses. nih.gov Theoretical calculations can determine molecular polarizability (α) and hyperpolarizability (β and γ), which quantify the NLO behavior. frontiersin.org
Studies on related naphthyridine derivatives have shown that their NLO parameters can be investigated using DFT methods. rsc.org These calculations reveal relationships between molecular structure and NLO activity, showing that properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are linked to hyperpolarizability. rsc.orgnih.gov For example, a smaller energy gap often correlates with a larger NLO response. Computational models can also simulate how solvents affect these properties, providing a comprehensive understanding of the molecule's potential for NLO applications. rsc.org
The table below shows key parameters calculated in theoretical studies of NLO properties.
| Parameter | Symbol | Description |
| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges within a molecule. |
| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. frontiersin.org |
| First Hyperpolarizability | β | A measure of the second-order or first nonlinear optical response. researchgate.net |
| Second Hyperpolarizability | γ | A measure of the third-order nonlinear optical response. |
| HOMO-LUMO Gap | Egap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |
Reaction Mechanism Exploration through Computational Chemistry
Computational chemistry is a vital tool for elucidating the mechanisms of complex organic reactions, including the synthesis of heterocyclic scaffolds like 1,5-naphthyridines. researchgate.net By modeling reaction pathways, chemists can understand the formation of intermediates, transition states, and final products, which is often difficult to achieve through experimental methods alone.
The synthesis of 1,5-naphthyridine (B1222797) derivatives can be achieved through various methods, including cycloaddition reactions like the aza-Diels-Alder (Povarov) reaction. nih.govnih.gov Theoretical and experimental studies have been combined to investigate the mechanism of such reactions for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov These computational investigations, often using DFT, can determine whether a reaction proceeds through a concerted or stepwise mechanism. nih.gov
For example, the Lewis acid-activated aza-Diels-Alder reaction to form tetrahydro-1,5-naphthyridines has been shown through computational modeling to proceed via endo transition states, which explains the observed regio- and stereoselectivity. nih.gov DFT calculations are used to map the potential energy surface of the reaction, identifying the structures of transition states and calculating their associated energy barriers. nih.gov A lower energy barrier indicates a more favorable reaction pathway. This detailed mechanistic insight allows for the optimization of reaction conditions and the rational design of new synthetic routes to compounds like this compound. nih.govnih.gov
Biological Activity and Mechanistic Studies in Vitro Focus of 2,3 Dihydro 1,5 Naphthyridin 4 1h One Derivatives
General Biological Relevance of Dihydronaphthyridinone Pharmacophores
The dihydronaphthyridinone core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Naphthyridine compounds, in general, are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The 1,5-naphthyridine (B1222797) scaffold, a precursor to the dihydronaphthyridinone core, is of significant interest due to its wide array of applications in treating conditions related to the cardiovascular and central nervous systems, as well as hormonal diseases. nih.gov
Derivatives of the broader naphthyridine family have been investigated as potential anticancer agents, with some advancing to clinical trials. nih.gov Their mechanisms of action are varied, encompassing roles as antimitotic agents and inhibitors of crucial enzymes like topoisomerase II. nih.gov The structural versatility of the naphthyridine ring system allows for chemical modifications that can enhance cytotoxic activity. nih.gov This inherent potential makes dihydronaphthyridinone derivatives a promising area of research for the development of novel therapeutic agents.
Anticancer Activity Research in Vitro
The in vitro anticancer potential of 2,3-dihydro-1,5-naphthyridin-4(1H)-one derivatives has been evaluated across a range of human cancer cell lines. These studies are crucial for identifying promising compounds and elucidating their mechanisms of action at a cellular level.
Derivatives of the naphthyridine scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, certain 1,8-naphthyridine-3-carboxamide derivatives have shown high cytotoxicity against a number of cancer cell lines. nih.gov Halogen-substituted 1,8-naphthyridine-3-caboxamide derivatives, in particular, have displayed potent activity, with one compound exhibiting an IC50 of 0.41 and 0.77 μM on MIAPaCa and K-562 cancer cell lines, respectively. tandfonline.com Another unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative showed potent cytotoxicity with an IC50 of 0.41 and 1.4 μM on PA-1 and SW620 cancer cell lines, respectively. tandfonline.com
A series of naphthyridine derivatives were assessed for their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Some of these compounds were found to be more potent than colchicine (B1669291) against all three cell lines, with one particular compound demonstrating IC50 values of 0.7, 0.1, and 5.1 µM, respectively. nih.gov The cytotoxic effects of these compounds are often dependent on the specific substitutions on the naphthyridine ring. nih.gov
| Compound/Derivative Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Halogen substituted 1,8-naphthyridine-3-caboxamide | MIAPaCa-2 | 0.41 | tandfonline.com |
| Halogen substituted 1,8-naphthyridine-3-caboxamide | K-562 | 0.77 | tandfonline.com |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 | 0.41 | tandfonline.com |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | SW620 | 1.4 | tandfonline.com |
| Naphthyridine derivative (Compound 16) | HeLa | 0.7 | nih.gov |
| Naphthyridine derivative (Compound 16) | HL-60 | 0.1 | nih.gov |
| Naphthyridine derivative (Compound 16) | PC-3 | 5.1 | nih.gov |
Understanding the mechanisms through which these compounds exert their cytotoxic effects is fundamental to their development as anticancer agents. Research has pointed to several key pathways.
Microtubules are essential components of the cell's cytoskeleton and play a critical role in mitosis. nih.gov Compounds that interfere with microtubule structure and function can cause mitotic cell arrest and are valuable targets for anticancer drug development. nih.gov Certain naphthyridine derivatives have been shown to have antimitotic effects, interacting with the colchicine binding site on microtubules. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis. rsc.org
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Some naphthyridine derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov One novel dihydrobenzofuro[4,5-b] nih.govrsc.orgnaphthyridin-6-one derivative, MHY-449, was found to induce cell cycle arrest and apoptosis in human lung cancer cells. nih.gov This compound was observed to alter the expression ratio of Bax/Bcl-2 proteins, leading to a loss of mitochondrial membrane potential. nih.gov These events trigger a caspase cascade, culminating in apoptosis. nih.gov
Mechanisms of Action in Cancer Cells in Vitro
Interference with DNA Replication and Repair Mechanisms
Derivatives of the naphthyridine core structure are recognized for their capacity to interfere with crucial cellular processes involving DNA. A primary mechanism underlying the anticancer and antibacterial effects of these compounds is the inhibition of topoisomerase enzymes. nih.govnih.gov Topoisomerases, such as DNA gyrase in bacteria and topoisomerase II in human cells, are vital for managing DNA topology during replication, transcription, and repair. nih.gov
In the context of cancer, certain naphthyridine derivatives, like vosaroxin, have demonstrated potent anticancer activity by inhibiting topoisomerase II. nih.gov This inhibition leads to breaks in the DNA strands, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells. Similarly, the antibacterial action of foundational naphthyridine derivatives, such as nalidixic acid, is achieved by selectively blocking the A subunit of bacterial DNA gyrase. nih.gov This targeted action effectively halts bacterial DNA replication. nih.gov More advanced derivatives, including enoxacin (B1671340), also function by binding to DNA gyrase, thereby preventing the bacterial cell from replicating its genetic material. nih.gov
Synergistic Effects with Established Anticancer Agents in Vitro (e.g., Cisplatin (B142131) Sensitization)
The efficacy of traditional chemotherapy agents can be enhanced when used in combination with compounds that sensitize cancer cells to treatment. Cisplatin is a widely used chemotherapeutic drug that functions by forming platinum-DNA adducts, which block DNA replication and induce apoptosis. e-century.usnih.gov Research has indicated that combining cisplatin with other agents can lead to synergistic or additive anti-proliferative effects. e-century.usnih.gov
While direct studies on this compound derivatives are emerging, the known mechanisms of related naphthyridinones suggest a strong potential for synergy. By inhibiting topoisomerase II and interfering with DNA repair pathways, these derivatives can prevent cancer cells from repairing the DNA damage inflicted by cisplatin. nih.gov This dual assault on DNA integrity can lead to an amplified apoptotic response, potentially allowing for lower, less toxic doses of cisplatin to be effective and helping to overcome cisplatin resistance. e-century.us
Antiangiogenic Effects in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. While extensive research on the specific antiangiogenic properties of this compound derivatives is not widely documented in the provided sources, studies on other heterocyclic compounds demonstrate the potential for this class of molecules to inhibit angiogenesis. For instance, certain β-carboline alkaloids have been shown to inhibit key steps in the angiogenic process in Human Umbilical Vein Endothelial Cell (HUVEC)-based assays. rsc.org The mechanisms often involve the inhibition of signaling pathways, such as the VEGF/VEGFR pathway, which are crucial for endothelial cell proliferation, migration, and tube formation. rsc.org Given the diverse biological activities of naphthyridines, investigating their potential to modulate angiogenic factors and pathways remains a promising area for future research. nih.gov
Structure-Activity Relationship (SAR) Studies for Anticancer Potential
Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more potent and selective drugs. For naphthyridine derivatives, quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the key structural features required for cytotoxic activity against cancer cells. nih.gov
Three-dimensional QSAR (3D-QSAR) modeling, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), has been applied to a series of naphthyridine derivatives. nih.gov These studies have consistently highlighted the importance of specific functional groups on the naphthyridine core for cytotoxicity. The analysis revealed that the C-1 NH group, the C-4 carbonyl group, and the nature of the substituent at the C-2 position are critical determinants of anticancer potency. nih.gov Specifically, a naphthyl ring at the C-2 position was identified as being important for cytotoxicity in human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines. nih.gov These findings provide a predictive framework to guide the synthesis of new derivatives with enhanced anticancer properties. nih.govrjraap.comnih.gov
Antimicrobial Activity Research in Vitro
Naphthyridine-based compounds have a long history as antimicrobial agents, forming the basis for the quinolone class of antibiotics. nih.gov Research continues to explore new derivatives for enhanced efficacy and a broader spectrum of activity against resistant pathogens. nih.gov
Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative Bacteria)
Derivatives of the 1,8-naphthyridin-4(1H)-one core have demonstrated a broad range of antibacterial activity. The foundational compound, nalidixic acid, was initially used to treat urinary tract infections caused by Gram-negative bacteria. nih.gov Subsequent modifications have led to compounds with a much wider spectrum.
Fluoroquinolone analogues built on the naphthyridine scaffold, such as enoxacin and trovafloxacin, are effective against both Gram-positive and Gram-negative bacteria. nih.gov Trovafloxacin, for instance, is a broad-spectrum agent used against Gram-positive streptococci and Gram-negative pathogens. nih.gov Specific derivatives have shown excellent activity against clinically relevant Gram-positive strains, including Staphylococcus aureus and multidrug-resistant Streptococcus pneumoniae. nih.govnih.gov Other synthesized series have shown potent inhibition of Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net
The table below summarizes the antibacterial activity of selected 1,8-naphthyridine (B1210474) derivatives against various bacterial strains.
| Derivative Type/Compound Name | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Reference |
| Nalidixic Acid | Limited activity | Various Gram-negative bacteria | nih.gov |
| Enoxacin | Many Gram-positive bacteria | Many Gram-negative bacteria | nih.gov |
| Trovofloxacin | Streptococci | Broad-spectrum Gram-negative pathogens | nih.gov |
| 1-cyclopropyl-6-fluoro-7-(...)-4-oxo-...-3-carboxylic acid (Compound 11f) | S. aureus, S. epidermidis (multidrug-resistant) | Not specified | nih.gov |
| 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-...-3-carboxylic acid (Compound 11e) | Streptococcus pneumoniae (multidrug-resistant) | Not specified | nih.gov |
| 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-...-3-carboxylic acid (Compound 14) | S. aureus ATCC 25923 | E. coli ATCC 35218, E. coli ATCC 25922 | nih.gov |
| 4-Aryl-2-(...)-phthalazin-1(2H)-ones (Compounds 60a–d) | S. aureus | E. coli | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, certain naphthyridine derivatives have been investigated for their antifungal activity. Studies have shown that some of these compounds exhibit efficacy against pathogenic fungi. nih.gov For example, derivatives have been evaluated against fungal strains such as Aspergillus niger and Candida metapsilosis. nih.gov In some cases, derivatives containing 4-hydroxy and 4-fluoro substitutions on a benzene (B151609) ring showed notable activity. nih.gov Other research has focused on 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives, which were screened for activity against the pathogenic fungal strains A. niger and Aspergillus flavus, with some compounds showing high efficacy comparable to the standard antifungal agent griseofulvin. nih.gov
Other Investigated Biological Activities in Vitro
While the 1,5-naphthyridinone scaffold has been explored for various biological activities, detailed in vitro studies focusing on its antihistaminic properties through H1 receptor antagonism are not extensively documented in peer-reviewed literature. However, significant research in this area has been conducted on the closely related 1,8-naphthyridin-4(1H)-one isomer, providing valuable insight into the potential of the broader naphthyridinone class as H1 receptor antagonists.
In one such study, a series of new 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and evaluated for their antihistaminic activity. The primary mechanism of action for such compounds is the competitive antagonism of histamine (B1213489) at H1 receptors, which are G-protein coupled receptors involved in allergic responses. Molecular docking studies on these 1,8-naphthyridine derivatives helped to elucidate the binding mode within the H1 receptor's active site. The evaluation, conducted on guinea pig trachea, identified compounds with promising bronchorelaxant effects, indicating successful antagonism of histamine-induced contractions. This research highlights the potential of the naphthyridinone core structure to serve as a scaffold for developing new antihistaminic agents.
| Compound | Core Scaffold | Observed Activity | Model System |
|---|---|---|---|
| 5a1 | 1,8-naphthyridine-3-carboxylic acid derivative | Promising bronchorelaxant effect | Conscious guinea pigs (in vivo) |
The investigation of this compound derivatives as modulators of beta-adrenergic receptors is not a widely reported field in the available scientific literature. Beta-adrenergic receptors are crucial components of the sympathetic nervous system, playing key roles in cardiovascular and pulmonary functions. While patent literature occasionally lists 1,5-naphthyridinone structures within large libraries of compounds screened for various targets, including beta-adrenergic receptors, specific and detailed research studies focusing on their direct modulatory activity are limited. google.com
Research on related isomers, such as 1,8-naphthyridines, has suggested that this broader chemical class may have the potential to interact with these receptors. For instance, some studies have explored modifying the 1,8-naphthyridine structure to develop compounds with a preference for blocking beta(1)-adrenergic receptors. However, dedicated studies confirming and detailing such activity for the 1,5-naphthyridinone scaffold specifically are not prevalent.
Derivatives of 1,5-naphthyridine have demonstrated significant potential as anti-nematode agents. In a notable study, a series of benzo[b] google.comnaphthyridine derivatives were designed, synthesized, and evaluated for their in vivo activity against the intestinal nematode Nippostrongylus brazilliensis in a rat model system. google.com
Advanced Applications and Research Directions for 2,3 Dihydro 1,5 Naphthyridin 4 1h One
Role as a Versatile Building Block in Complex Organic Synthesis
The 2,3-dihydro-1,5-naphthyridin-4(1H)-one core is a valuable starting material for the synthesis of more complex molecular architectures. Its functional groups, including a secondary amine, a carbonyl group, and an aromatic pyridine (B92270) ring, provide multiple reactive sites for elaboration. The partially saturated ring can be a precursor to fully aromatized naphthyridines or can be further functionalized to introduce stereocenters.
The related 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) scaffold has been extensively used in the development of chemical libraries for drug discovery. nih.gov Various synthetic transformations, such as N-alkylation, N-arylation, acylation, and urea formation, have been successfully applied to the nitrogen atom of the saturated ring. nih.gov These reactions allow for the introduction of a wide range of substituents, leading to diverse compound collections for biological screening. For instance, palladium-catalyzed N-arylation and epoxide opening reactions have been employed to generate libraries of substituted tetrahydronaphthyridines. nih.gov
Similarly, the carbonyl group in this compound can be transformed into other functional groups. For example, treatment with halogenating agents like phosphorus oxychloride can convert the lactam to a chloro-substituted naphthyridine. nih.gov This halogenated intermediate serves as a key precursor for introducing various nucleophiles through substitution reactions, further expanding the synthetic utility of the scaffold. nih.gov The synthesis of the potent antibiotic GSK966587, a fused 1,5-naphthyridine (B1222797) derivative, highlights the importance of such synthetic strategies in accessing complex and biologically active molecules. mdpi.com
Development as a Pharmacological Scaffold in Preclinical Drug Discovery
The 1,5-naphthyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a variety of biologically active compounds. mdpi.com Derivatives of various naphthyridine isomers have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov
While preclinical data specifically for this compound are not extensively reported, the known biological activities of related compounds underscore its potential. For example, nalidixic acid, a 1,8-naphthyridin-4-one derivative, was one of the first synthetic quinolone antibiotics. nih.gov Numerous other naphthyridine-based compounds have been investigated for their antimicrobial efficacy. nih.gov
In the realm of oncology, various naphthyridinone derivatives have been explored as potential anticancer agents. For instance, a series of novel 1,6-naphthyridin-2(1H)-ones were designed and evaluated as inhibitors of Hsp90, a chaperone protein often overexpressed in cancer cells. nih.gov Furthermore, some 2,3-dihydroquinazolin-4(1H)-ones, which share a similar partially saturated heterocyclic ring system, have been identified as broad-spectrum cytotoxic agents that impact tubulin polymerization, a key process in cell division. rsc.org These findings suggest that the this compound scaffold could be a promising starting point for the design of novel anticancer drugs.
The table below summarizes the biological activities of some representative naphthyridine derivatives, illustrating the therapeutic potential of this class of compounds.
| Compound Class | Specific Derivative Example | Biological Activity |
| 1,8-Naphthyridin-4-one | Nalidixic Acid | Antibacterial |
| 1,6-Naphthyridin-2(1H)-one | Novobiocin analogs | Anticancer (Hsp90 inhibitors) |
| Fused 1,5-Naphthyridine | GSK966587 | Antibiotic |
| Naphthyridin-2-one | Not specified | Antifungal, Bactericidal |
Applications in Coordination Chemistry as Ligands for Metal Complexes
The nitrogen atoms within the 1,5-naphthyridine framework possess lone pairs of electrons, making them potential coordination sites for metal ions. However, the geometry of the 1,5-naphthyridine scaffold is such that the two nitrogen atoms cannot typically bind to the same metal center in a chelating fashion. Instead, they can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers.
While specific studies on the coordination chemistry of this compound are limited, the principles of coordination chemistry suggest several possibilities. The pyridine nitrogen is a potential coordination site. The amide nitrogen's lone pair is generally less available for coordination due to resonance with the adjacent carbonyl group. However, the carbonyl oxygen itself can act as a donor atom.
The synthesis and characterization of metal complexes with various heterocyclic ligands, including those with pyrimidine and triazole moieties, have been extensively studied. ekb.egnih.gov These studies often reveal interesting structural motifs and, in some cases, enhanced biological activity of the ligand upon coordination to a metal ion. For example, some metal complexes of pyrimidine hydrazide ligands have shown greater antimicrobial activity than the free ligand. ekb.eg This suggests that metal complexes of this compound could also exhibit interesting properties and potential applications, for instance, in catalysis or as antimicrobial agents.
Exploration in Materials Science, particularly for Optical Applications
Naphthyridine derivatives have garnered interest in the field of materials science due to their intriguing photophysical properties. Several studies have reported on the fluorescence and luminescent characteristics of various naphthyridine isomers and their derivatives, suggesting their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netmdpi.com
For instance, a series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized and shown to exhibit high fluorescence quantum yields in both solution and the solid state. researchgate.net These compounds have been successfully incorporated into OLEDs, demonstrating their potential as emitter and electron-transport materials. researchgate.net Similarly, novel 1,6-naphthyridin-7(6H)-one derivatives have been synthesized and their optical properties investigated, revealing their potential as fluorescent nucleoside analogues. mdpi.com
While the optical properties of this compound itself have not been extensively detailed in the literature, the inherent electronic structure of the naphthyridine core suggests that it could serve as a platform for developing new fluorescent materials. The presence of both electron-donating (amine) and electron-withdrawing (carbonyl) groups within the partially saturated ring, combined with the aromatic pyridine ring, could lead to interesting intramolecular charge transfer characteristics upon photoexcitation, which is a key feature for many fluorescent molecules. Further research into the synthesis of derivatives with extended conjugation and the systematic study of their photophysical properties are warranted to explore the full potential of this scaffold in materials science.
Q & A
Q. How to design a high-throughput screening protocol for 1,5-naphthyridinone derivatives?
- Methodological Answer :
- Automated Synthesis : Use microwave reactors for rapid cyclization (e.g., 95°C for 4 h for nitration ).
- LC-MS/MS Analysis : Couple with robotic sampling to quantify yields and purity in real time .
- Fragment Libraries : Generate diverse substituents via combinatorial chemistry (e.g., amide couplings with N-hydroxysuccinimide esters ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
